
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide is a complex organic compound belonging to the benzoxazolium family. Benzoxazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound, in particular, is characterized by its unique structure, which includes multiple benzoxazole rings and methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide typically involves multi-step organic reactions. The process may include:
Formation of Benzoxazole Rings: Starting with the appropriate aromatic precursors, benzoxazole rings are synthesized through cyclization reactions.
Alkylation and Methoxylation: Introduction of ethyl and methoxy groups through alkylation and methoxylation reactions.
Condensation Reactions: Combining the benzoxazole rings through condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions may produce various substituted benzoxazolium compounds.
科学的研究の応用
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce biological effects.
Pathway Modulation: Influencing cellular pathways to achieve desired outcomes.
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler compound with a single benzoxazole ring.
Methoxybenzoxazole: Benzoxazole with methoxy groups.
Ethylbenzoxazole: Benzoxazole with ethyl groups.
Uniqueness
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide is unique due to its complex structure, which includes multiple benzoxazole rings, ethyl, and methoxy groups
特性
CAS番号 |
93838-97-2 |
|---|---|
分子式 |
C25H29IN2O4 |
分子量 |
548.4 g/mol |
IUPAC名 |
(2Z)-3-ethyl-2-[(2Z)-2-[(3-ethyl-5-methoxy-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-methoxy-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C25H29N2O4.HI/c1-6-17(13-24-26(7-2)20-15-18(28-4)9-11-22(20)30-24)14-25-27(8-3)21-16-19(29-5)10-12-23(21)31-25;/h9-16H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
VRRBHVVBCRFGKF-UHFFFAOYSA-M |
異性体SMILES |
CC/C(=C/C1=[N+](C2=C(O1)C=CC(=C2)OC)CC)/C=C\3/N(C4=C(O3)C=CC(=C4)OC)CC.[I-] |
正規SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)OC)CC)C=C3N(C4=C(O3)C=CC(=C4)OC)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


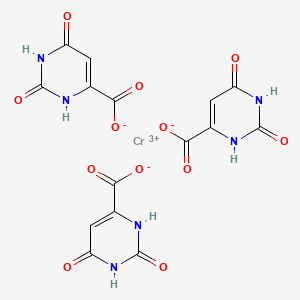
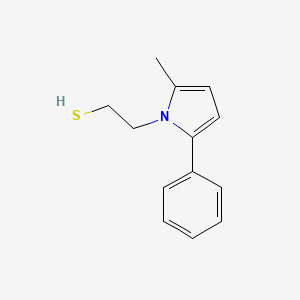
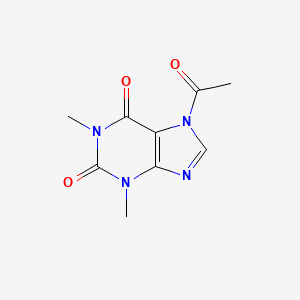
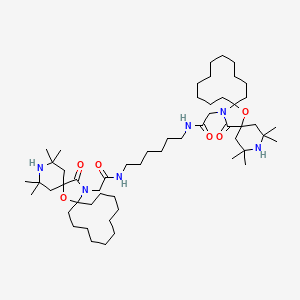
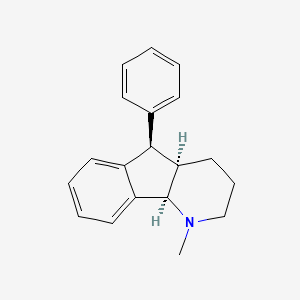
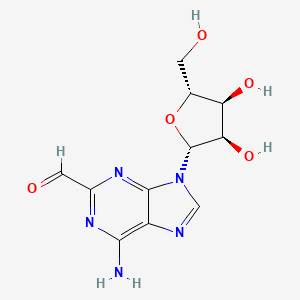
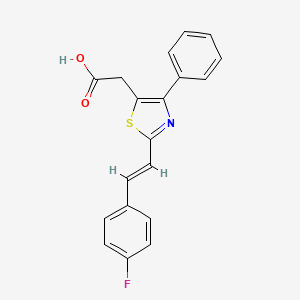
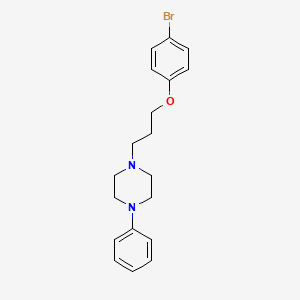
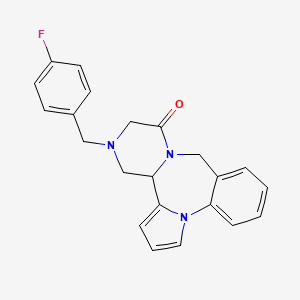



![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)

